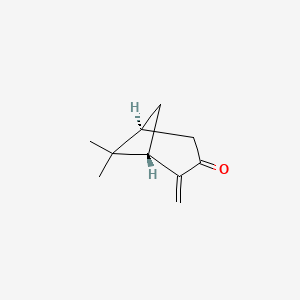
3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound features ethynyl and pyrrole groups, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of pyrrole groups: Pyrrole groups can be introduced via condensation reactions with suitable pyrrole derivatives.
Ethynylation: The ethynyl group can be introduced using reagents such as ethynyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The ethynyl and pyrrole groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine-quinones, while substitution could introduce various functional groups onto the pyrrole rings.
Aplicaciones Científicas De Investigación
3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological processes due to its unique structure.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in materials science, such as in the development of novel polymers or electronic materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The ethynyl and pyrrole groups could play a role in binding interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine: Lacks the ethynyl group, which may affect its reactivity and applications.
3-ethynyl-1,8-naphthyridine: Lacks the pyrrole groups, potentially altering its chemical properties.
2,7-dipyrrolyl-1,8-naphthyridine: Similar structure but without the ethynyl group.
Uniqueness
The presence of both ethynyl and pyrrole groups in 3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine may confer unique properties, such as enhanced reactivity or specific binding interactions, making it distinct from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C18H12N4 |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3-ethynyl-2,7-bis(1H-pyrrol-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C18H12N4/c1-2-12-11-13-7-8-15(14-5-3-9-19-14)21-18(13)22-17(12)16-6-4-10-20-16/h1,3-11,19-20H |
Clave InChI |
JORWWCBQVVMEOT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(N=C2C(=C1)C=CC(=N2)C3=CC=CN3)C4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)
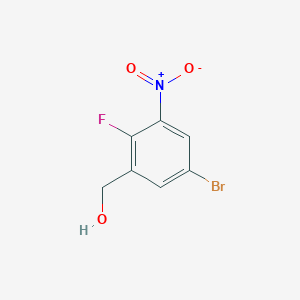
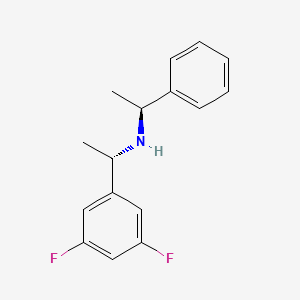
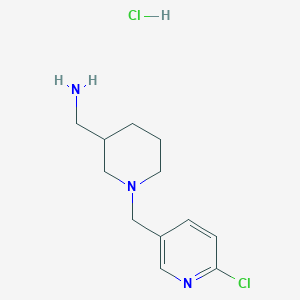
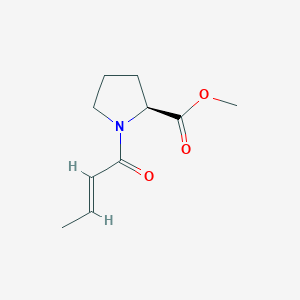
![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)

